molecular formula C22H18ClN3O2S2 B2500148 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1260920-53-3

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2500148
CAS No.: 1260920-53-3
M. Wt: 455.98
InChI Key: ZFQSGTYOUYGHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 455.98. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities on Enzymes

Compounds with structures similar to 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide have been synthesized and evaluated for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway of cells. These enzymes are targeted for cancer therapy due to their role in DNA synthesis and repair. One study highlighted the potent dual inhibitory activity of a compound, showcasing its potential as a therapeutic agent in cancer treatment (Gangjee et al., 2008).

Antitumor Activity

Another significant application is in the development of antitumor agents. Thieno[3,2-d]pyrimidine derivatives have been synthesized and shown to possess potent anticancer activities against various human cancer cell lines, indicating their potential as novel anticancer therapies (Hafez & El-Gazzar, 2017).

Molecular Structure and Vibrational Spectroscopic Analysis

The molecular structure and vibrational spectroscopic analysis of related compounds provide insights into their stereo-electronic interactions, stability, and potential pharmaceutical applications. Studies utilizing Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations, offer a detailed understanding of the molecular geometry, inter and intra-molecular hydrogen bond interactions, and vibrational wavenumbers, which are crucial for designing drugs with optimized pharmacokinetic properties (Jenepha Mary et al., 2022).

Antimicrobial Activity

Compounds derived from this compound have been synthesized and tested for their antimicrobial activity against various bacterial and fungal strains. This highlights their potential use in developing new antimicrobial agents to combat resistant microbial infections (Hossan et al., 2012).

Safety and Hazards

As with any chemical compound, handling “2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide” should be done with appropriate safety precautions. The compound should be used for research purposes only and the user assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S2/c1-2-14-4-3-5-16(12-14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)17-8-6-15(23)7-9-17/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQSGTYOUYGHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.